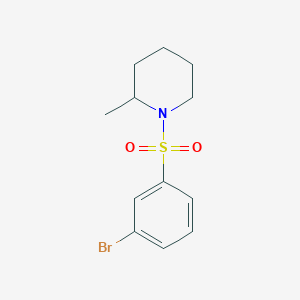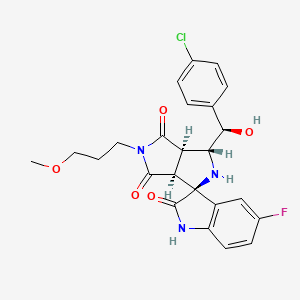![molecular formula C20H44O3Si B12623143 Tert-butyl[(12,12-dimethoxydodecyl)oxy]dimethylsilane CAS No. 920753-78-2](/img/structure/B12623143.png)
Tert-butyl[(12,12-dimethoxydodecyl)oxy]dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl[(12,12-dimethoxydodecyl)oxy]dimethylsilane is an organosilicon compound that features a tert-butyl group, a dimethylsilane group, and a long alkyl chain with two methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl[(12,12-dimethoxydodecyl)oxy]dimethylsilane typically involves the reaction of tert-butyl(dimethyl)silanol with 12,12-dimethoxydodecyl chloride under anhydrous conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale distillation or chromatography techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl[(12,12-dimethoxydodecyl)oxy]dimethylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The alkoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a catalyst, such as a Lewis acid, and are carried out under anhydrous conditions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
Tert-butyl[(12,12-dimethoxydodecyl)oxy]dimethylsilane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential use in the development of new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of high-performance materials, such as coatings and adhesives, due to its unique structural properties.
Mechanism of Action
The mechanism of action of tert-butyl[(12,12-dimethoxydodecyl)oxy]dimethylsilane involves its interaction with various molecular targets and pathways. The compound can form stable complexes with biomolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The long alkyl chain and methoxy groups contribute to the compound’s ability to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl(4-iodobutoxy)dimethylsilane: Similar in structure but contains an iodine atom instead of the long alkyl chain with methoxy groups.
Tert-butyl(dimethyl)silanol: Lacks the long alkyl chain and methoxy groups, making it less hydrophobic and less effective in forming stable complexes with biomolecules.
Uniqueness
Tert-butyl[(12,12-dimethoxydodecyl)oxy]dimethylsilane is unique due to its long alkyl chain with methoxy groups, which enhances its hydrophobicity and ability to interact with biomolecules. This makes it more effective in applications such as drug delivery and the development of high-performance materials compared to similar compounds.
Properties
CAS No. |
920753-78-2 |
|---|---|
Molecular Formula |
C20H44O3Si |
Molecular Weight |
360.6 g/mol |
IUPAC Name |
tert-butyl-(12,12-dimethoxydodecoxy)-dimethylsilane |
InChI |
InChI=1S/C20H44O3Si/c1-20(2,3)24(6,7)23-18-16-14-12-10-8-9-11-13-15-17-19(21-4)22-5/h19H,8-18H2,1-7H3 |
InChI Key |
IYGYHTROSNNHIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCCCCCCCCC(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



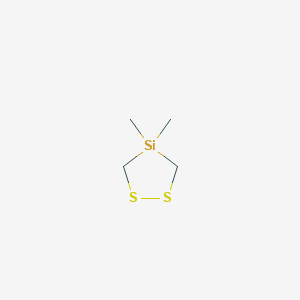
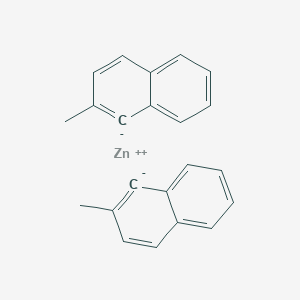
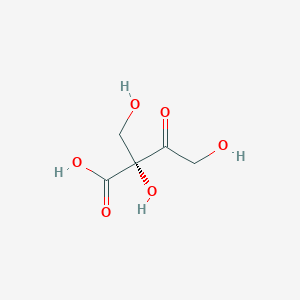
![8-(3-Chloro-4-methylphenyl)-6-(propylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine](/img/structure/B12623092.png)
![N-Cyclohexyl-N'-{[(2S)-pyrrolidin-2-yl]methyl}thiourea](/img/structure/B12623095.png)
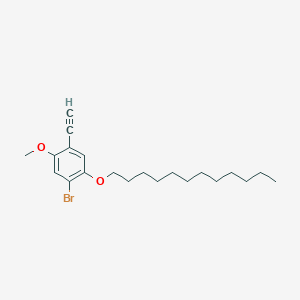
![N,N'-bis[(2,4,6-trimethylcyclohex-3-en-1-yl)methyl]ethane-1,2-diamine](/img/structure/B12623104.png)
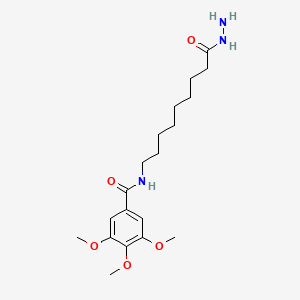
![1-[(Pyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B12623112.png)
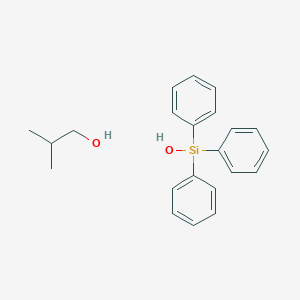
![4-[(10aS)-7,8-dimethoxy-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]-N-(2,2-dimethoxyethyl)butanamide](/img/structure/B12623137.png)
